(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of "(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile" involves a series of reactions starting from L-proline. The process includes N-chloroacetylation, carbonyl amination, and carboxamide dehydration steps. The synthesis has been optimized to achieve an overall yield of 42.3%, highlighting the efficiency of the method under mild reaction conditions and low cost Ma Yu-zhuo, 2010. Another approach for synthesizing this compound involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via an amide intermediate Santosh K. Singh et al., 2008.
Molecular Structure Analysis
The molecular structure of "(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile" has been characterized using various spectroscopic techniques such as 1H NMR and MS, confirming the presence of the intended functional groups and the overall structure of the compound. These studies are crucial for understanding the reactivity and chemical behavior of the compound Ma Yu-zhuo, 2010.
Chemical Reactions and Properties
This compound serves as a versatile intermediate in the synthesis of a variety of chemical products, including dipeptidyl peptidase IV inhibitors like Vildagliptin. The key reactions involve its use in multi-component reactions, showcasing its reactivity towards different chemical reagents and its role in facilitating complex chemical transformations Santosh K. Singh et al., 2008.
Scientific Research Applications
Synthesis and Characterization : Ma Yu-zhuo (2010) synthesized (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, noting its usefulness in research due to its low cost, simple operation, and mild reaction conditions Ma Yu-zhuo (2010), Fine Chemical Intermediates.
Synthesis of α-enaminonitriles : Kuleshova, Khilya, and Volovenko (2018) developed a new method for synthesizing 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles, applicable in the synthesis of α-enaminonitriles containing azoles and six-membered azaheterocycles Kuleshova, Khilya, & Volovenko (2018), Chemistry of Heterocyclic Compounds.
Anti-Diabetic Activity : Udugade and Gawade (2018) found that pyrrolidine-2-carbonitrile derived ligands exhibited strong anti-diabetic activity in SHR-STZ animal models Udugade & Gawade (2018), Asian Journal of Research in Chemistry.
DPP-IV Inhibitor Synthesis : Singh, Manne, and Pal (2008) utilized a synthesized pyrrolidine derivative to prepare the DPP-IV inhibitor Vildagliptin Singh, Manne, & Pal (2008), Beilstein Journal of Organic Chemistry.
Antimicrobial Activity : A study by El-Mansy, Boulos, and Mohram (2018) demonstrated that newly synthesized pyrrolidine-3-carbonitrile derivatives showed antimicrobial activity El-Mansy, Boulos, & Mohram (2018), Egyptian Journal of Chemistry.
Insecticidal Activities : Xu Shang-cheng (2004) reported that certain 2-(p-chlorophenyl) pyrrole-3-carbonitrile compounds exhibited good insecticidal activities Xu Shang-cheng (2004), Journal of Nanjing Agricultural University.
Polysubstituted Pyrroles Synthesis : Bergner, Wiebe, Meyer, and Opatz (2009) described a reaction yielding 3,5-disubstituted 3,4-dihydro-2H-pyrrole-2-carbonitriles, serving as starting materials for polysubstituted pyrroles Bergner, Wiebe, Meyer, & Opatz (2009), The Journal of Organic Chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRPKBYQZOLCD-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448343 | |
Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
CAS RN |
565452-98-4 | |
Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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